 
                            3-Bromo-1,5-dimethylindazole is a heterocyclic compound belonging to the indazole family, which is characterized by its diverse biological activities and applications in medicinal chemistry. This compound is recognized for its potential as a precursor in organic synthesis, particularly in the development of more complex indazole derivatives. The compound has garnered interest due to its possible antimicrobial and anticancer properties, making it a subject of ongoing research in various scientific fields .
The International Union of Pure and Applied Chemistry name for 3-Bromo-1,5-dimethylindazole is 3-bromo-1,5-dimethylindazole, with the chemical identifier 861803-78-3. The molecular formula is C9H9BrN2, and it features a bromine atom at the 3-position of the indazole ring, along with two methyl groups at the 1 and 5 positions .
The synthesis of 3-Bromo-1,5-dimethylindazole typically involves bromination of 1,5-dimethylindazole. Common methods include:
The bromination process often requires the following steps:
The molecular structure of 3-Bromo-1,5-dimethylindazole can be represented by its InChI key: JYPWTFQBPNNMON-UHFFFAOYSA-N. The compound exhibits a planar structure typical of indazoles, with substituents influencing its electronic properties and reactivity .
3-Bromo-1,5-dimethylindazole can undergo several types of chemical reactions:
Common reagents used for these reactions include:
3-Bromo-1,5-dimethylindazole is typically presented as a crystalline solid. Its physical properties include:
The chemical properties are influenced by its functional groups:
3-Bromo-1,5-dimethylindazole has several scientific applications:
Indazole derivatives demonstrate exceptional versatility in pharmaceutical applications due to their balanced physicochemical properties and diverse target interactions. The scaffold’s molecular architecture facilitates π-stacking interactions and hydrogen bonding capabilities essential for target engagement. Recent studies highlight the prominence of indazole-containing compounds as antimicrobial agents, with several derivatives exhibiting MIC values below 5 µg/mL against resistant Streptococcus pneumoniae strains [5]. In oncology, indazole-based inhibitors demonstrate nanomolar potency against clinically validated kinase targets, particularly within the human epidermal growth factor receptor (HER) family [6]. The intrinsic stability of the fused bicyclic system, coupled with tunable solubility profiles, positions indazole as a superior scaffold compared to simpler monocyclic heterocycles in lead optimization programs.
Bromination at the indazole C3 position introduces strategically valuable electronic and steric perturbations:
Table 1: Impact of C3 Bromination on Indazole Reactivity and Biological Activity
| Parameter | Unsubstituted Indazole | 3-Bromoindazole | Key Implications | 
|---|---|---|---|
| Electron Density (C3) | High | Reduced by 38% | Enhanced oxidative addition in cross-coupling | 
| Common Reaction Pathways | Electrophilic substitution | Metal-halogen exchange | Regioselective functionalization | 
| Representative Bioactivity (HER1 IC₅₀) | >10 µM | 120-850 nM [6] | Improved target engagement | 
| Halogen Bonding Potential | Absent | 3.2 kcal/mol stabilization | Enhanced binding specificity | 
Position-specific methylation profoundly influences the compound’s physicochemical and pharmacological profile:
Table 2: Comparative Effects of Methylation Patterns on Indazole Properties
| Modification Site | Metabolic Stability (t₁/₂) | Lipophilicity (Δlog P) | Biological Impact | 
|---|---|---|---|
| N1-Methylation | 3.2-fold increase | +0.7 | Blocks CYP3A4-mediated oxidation | 
| C5-Methylation | 1.8-fold increase | +0.3 | Enhances hydrophobic pocket binding | 
| Dual Methylation | 5.1-fold increase | +1.0 | Improves cellular permeability and kinase selectivity | 
This multi-functionalized indazole serves as a molecular platform for diverse synthetic transformations critical to medicinal chemistry:
This analysis aims to comprehensively examine:
Table 3: Key Derivatives Synthesized from 3-Bromo-1,5-dimethylindazole
| Derivative Class | Reaction Type | Biological Target | Notable Activity | 
|---|---|---|---|
| 4-Aminoquinazoline conjugates | Buchwald-Hartwig coupling | Pan-HER kinases | IC₅₀ 120-850 nM [6] | 
| Triazole-oxadiazole hybrids | Click chemistry | Gram-positive bacteria | MIC 4.0–8.0 µg/mL [5] | 
| Pd-complexed catalysts | Ligand synthesis | Cross-coupling catalysis | Turnover number > 10,000 | 
| Fluorescent probes | Sonogashira coupling | Cellular imaging | λₑₓ 405 nm, λₑₘ 520 nm | 
List of Compounds Mentioned:
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1